tert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate

Organic Synthesis Process Chemistry Intermediate Procurement

Generic N-Boc-piperidones fail to deliver consistent reactivity in sterically demanding synthetic routes. This 4,4-dimethyl Boc-protected piperidinone solves that problem with defined steric shielding. • Enables regioselective enolate chemistry (>70% yield in NaH-mediated cyclizations) • Validated intermediate for tofacitinib ANDA filings with 89-96% purity • Essential for building kinase inhibitor or GPCR ligand libraries with 4,4-dimethyl motif • Ships under controlled conditions with full analytical documentation

Molecular Formula C12H21NO3
Molecular Weight 227.3
CAS No. 1448963-01-6
Cat. No. B6282913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate
CAS1448963-01-6
Molecular FormulaC12H21NO3
Molecular Weight227.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate Sourcing Guide


tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate (CAS 1448963-01-6) is a Boc-protected piperidine derivative that serves as a crucial synthetic intermediate in medicinal chemistry [1]. Its structure features a ketone at the 3-position and a gem-dimethyl group at the 4-position, which imparts unique steric and electronic properties that differentiate its reactivity and utility from unsubstituted or regioisomeric piperidinone intermediates [1].

Generic Substitution Failure: tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate


Generic substitution of Boc-protected piperidinone intermediates is unreliable due to the profound impact of the 4,4-dimethyl substitution pattern on downstream reactivity. Unlike unsubstituted analogs like N-Boc-3-piperidone (CAS 98977-36-7) or the regioisomeric N-Boc-4-piperidone (CAS 79099-07-3), the gem-dimethyl groups in the target compound introduce significant steric hindrance [1]. This steric bulk can shield the ketone from nucleophilic attack, alter enolate formation regiochemistry, and influence the conformational preferences of products in further synthetic steps [1]. Using a non-4,4-dimethyl analog in a synthetic route designed for this compound would likely lead to divergent reaction outcomes, different product profiles, and potential failure to produce the desired final pharmaceutical intermediate, as exemplified by its role in tofacitinib synthesis [1].

Differentiation Guide: tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate


Synthetic Purity: Boc-Protection Protocol

A reproducible and efficient Boc-protection method for 4,4-dimethyl-3-oxopiperidine has been described, achieving high conversion and purity. The standard protocol using Boc₂O and DMAP in THF achieves >95% conversion by TLC and yields the target compound in 89–96% purity after a simple extractive workup and silica gel chromatography . This compares favorably to the synthesis of closely related but unsubstituted N-Boc-3-piperidone (CAS 98977-36-7), where typical yields for similar protection strategies can be lower and purification more challenging due to the compound's physical properties (e.g., low melting solid of 35-40°C) .

Organic Synthesis Process Chemistry Intermediate Procurement

Steric Shielding and Enolate Reactivity

The 4,4-dimethyl substitution is not a spectating group; it actively directs the outcome of key reactions. In Dieckmann cyclization approaches to the piperidine ring, the synthesis of the 4,4-dimethyl compound proceeds in 70-78% yield using NaH in toluene at 110°C . The choice of base is critical, as NaH is specified to outperform potassium tert-butoxide due to superior enolate formation, a selectivity likely influenced by the steric environment created by the 4,4-dimethyl groups . This is a differentiation point from the synthesis of 3,3-dimethyl-4-oxopiperidine (CAS 324769-06-4), which is often synthesized via a different route involving hydrogenolysis of an N-benzyl precursor, a process with its own impurity profile challenges .

Reaction Selectivity Steric Effects Medicinal Chemistry

Irreplaceable Intermediate for Tofacitinib Synthesis

The compound's most significant differentiator is its established and irreplaceable role in the patent literature for synthesizing tofacitinib (CP-690550, Xeljanz), a multi-billion dollar JAK inhibitor [1][2]. Multiple patents disclose synthetic routes where a 4,4-dimethylpiperidine or its protected form is a non-negotiable structural precursor to the drug's active pharmaceutical ingredient (API) [3][4]. Specifically, the 4-methyl group in tofacitinib originates from the starting material's 4-position substitution, making the 4,4-dimethyl-3-oxo intermediate uniquely suited for this purpose compared to unsubstituted piperidines like N-Boc-3-piperidone or N-Boc-4-piperidone, which lack the critical methyl group and would produce a des-methyl, and therefore different, final compound [1][2].

Pharmaceutical Intermediates JAK Inhibitor Tofacitinib Synthesis

Application Scenarios: tert-Butyl 4,4-dimethyl-3-oxopiperidine-1-carboxylate


Generic Tofacitinib API Intermediate Sourcing

This compound is the required protected intermediate for any Abbreviated New Drug Application (ANDA) filing that relies on a synthetic route proceeding through a 4,4-dimethylpiperidin-3-one scaffold . The high-yielding, reproducible Boc-protection protocol (89-96% purity) provides a validated starting point for process validation batches, and procurement specifications must ensure the 4,4-dimethyl substitution pattern is intact, as isomeric contamination (e.g., 3,3-dimethyl variant from CAS 324769-06-4) would constitute a critical quality deviation [1].

SAR Studies with 4,4-Dimethylpiperidine Scaffolds

For medicinal chemistry programs optimizing kinase inhibitors or GPCR ligands built on a 4,4-dimethylpiperidine core, this protected ketone is the ideal divergent intermediate . The steric shielding from the gem-dimethyl group can be leveraged to direct regioselective enolate chemistry (e.g., >70% yield in NaH-mediated cyclizations), enabling the rapid construction of focused compound libraries where the 4,4-dimethyl motif is essential for target engagement, as seen in JAK inhibitor scaffolds [1].

Process Chemistry: Gem-Dimethyl Steric Effects

This compound serves as a model substrate for studying the impact of gem-dimethyl groups on piperidine ring conformation and reactivity . The demonstrated sensitivity to base (NaH vs. KOtBu) in the Dieckmann cyclization provides a quantitative case study for steric effects in ring synthesis, making it a valuable tool for academic and industrial labs developing new process-scale routes for sterically congested N-heterocycles .

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